
N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a thiourea derivative that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to act as an inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. This ion channel is involved in a variety of physiological processes, including pain sensation, thermoregulation, and cancer cell proliferation. By inhibiting TRPM8, N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor effects. It has also been shown to modulate calcium signaling and ion channel activity in cells. These effects may be responsible for its potential therapeutic benefits in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea is that it has been extensively studied and its synthesis method is well-established. It also has a relatively low toxicity profile, making it a safe compound for use in lab experiments. However, one limitation of N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea. One area of interest is the development of new cancer therapies based on its anti-tumor effects. Another area of interest is the development of new neuroprotective therapies for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea and optimize its therapeutic potential.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 3-methylphenyl isothiocyanate. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea has been shown to have anti-tumor effects and may be useful in the development of new cancer therapies. In cardiovascular disease, N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-3-2-4-14(9-11)18-15(19)17-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXXNHFFVJPIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
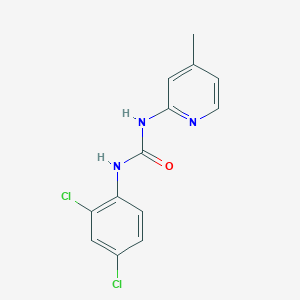
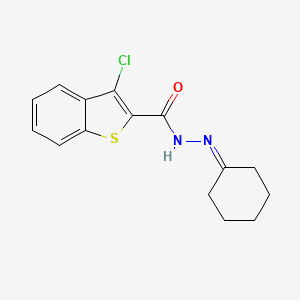

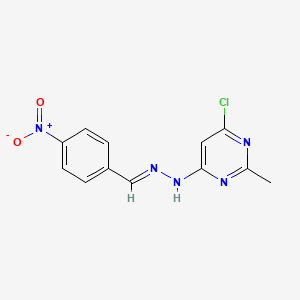
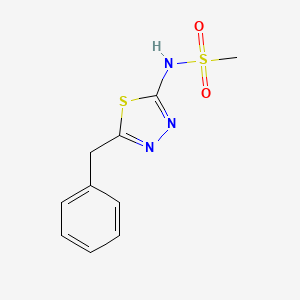

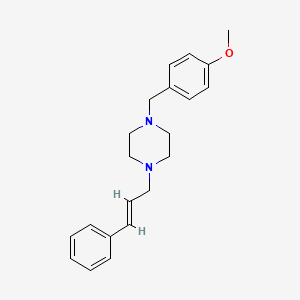
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)


![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)